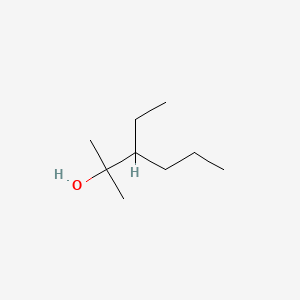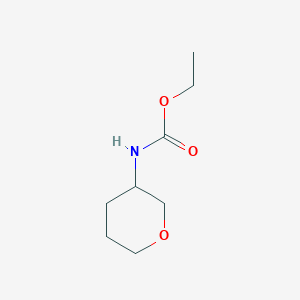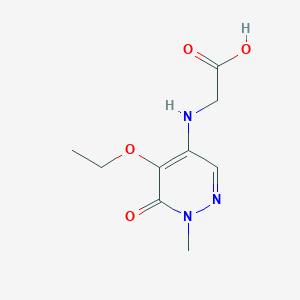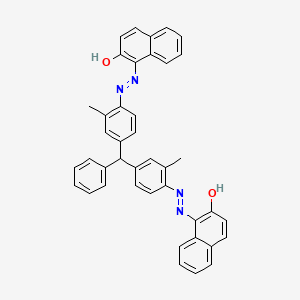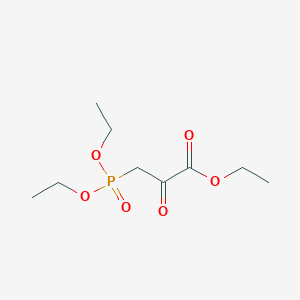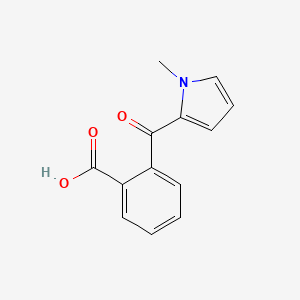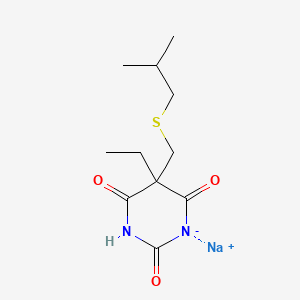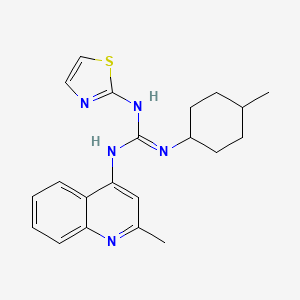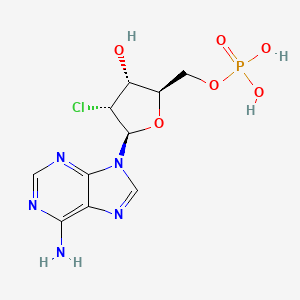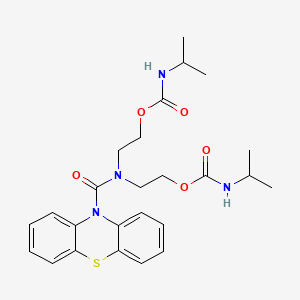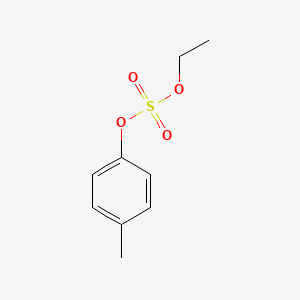
Ethyl 4-methylphenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methylphenyl sulfate is an organic compound characterized by the presence of an ethyl group attached to a 4-methylphenyl ring, which is further bonded to a sulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-methylphenyl sulfate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with ethyl sulfate in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-methylphenyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions may yield phenolic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Phenolic derivatives.
Substitution: Various ethers and esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-methylphenyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and additives.
Mécanisme D'action
The mechanism by which ethyl 4-methylphenyl sulfate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 4-methylphenyl sulfate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenyl sulfate: Lacks the methyl group on the phenyl ring.
4-Methylphenyl sulfate: Lacks the ethyl group.
Uniqueness: The presence of both the ethyl and 4-methylphenyl groups in this compound imparts unique chemical properties and reactivity, distinguishing it from its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
72425-47-9 |
|---|---|
Formule moléculaire |
C9H12O4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
ethyl (4-methylphenyl) sulfate |
InChI |
InChI=1S/C9H12O4S/c1-3-12-14(10,11)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Clé InChI |
QGNSLGKROUXJTH-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
